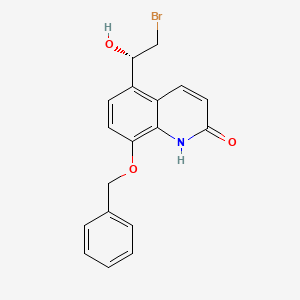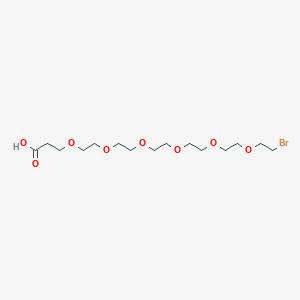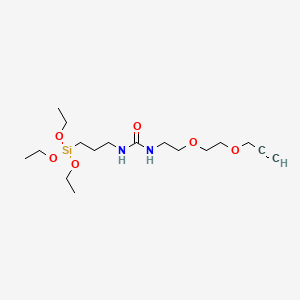![molecular formula C22H23BN2O4 B11828230 5-(Hydroxymethyl)-2-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole-7-carbonitrile](/img/structure/B11828230.png)
5-(Hydroxymethyl)-2-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)-2-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole-7-carbonitrile is a complex organic compound that features a benzo[d]oxazole core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole-7-carbonitrile typically involves multiple steps:
Formation of the Benzo[d]oxazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: This step often involves the use of formaldehyde or related reagents under controlled conditions.
Attachment of the 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl Group: This can be done through a Suzuki-Miyaura coupling reaction, which requires a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The boronate ester group can undergo various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides).
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Conversion of the nitrile group to an amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The boronate ester group can be used in cross-coupling reactions, making this compound valuable in synthetic organic chemistry.
Materials Science:
Biology and Medicine
Drug Development: The compound’s unique structure may make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: The compound can be used as a probe to study biological processes due to its ability to interact with various biomolecules.
Industry
Polymer Chemistry: Potential use in the synthesis of polymers with specific properties.
Electronics: Applications in the development of organic electronic devices.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-2-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole-7-carbonitrile depends on its application:
Catalysis: The boronate ester group facilitates cross-coupling reactions by forming transient complexes with palladium catalysts.
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)-2-phenylbenzo[d]oxazole-7-carbonitrile: Lacks the boronate ester group, which limits its applications in cross-coupling reactions.
2-(2-methyl-3-phenyl)benzo[d]oxazole-7-carbonitrile: Lacks both the hydroxymethyl and boronate ester groups, reducing its versatility.
Uniqueness
The presence of the boronate ester group in 5-(Hydroxymethyl)-2-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole-7-carbonitrile makes it particularly valuable for cross-coupling reactions, setting it apart from similar compounds.
Properties
Molecular Formula |
C22H23BN2O4 |
|---|---|
Molecular Weight |
390.2 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazole-7-carbonitrile |
InChI |
InChI=1S/C22H23BN2O4/c1-13-16(7-6-8-17(13)23-28-21(2,3)22(4,5)29-23)20-25-18-10-14(12-26)9-15(11-24)19(18)27-20/h6-10,26H,12H2,1-5H3 |
InChI Key |
HTCXKYJKJZAOIK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C3=NC4=CC(=CC(=C4O3)C#N)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Tricyclo[3.3.1.13,7]decane-1-butanamide](/img/structure/B11828183.png)


![1-(4-Bromophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11828199.png)
![N-[(2R,3R,4R,5S,6R)-2,5-Dihydroxy-6-(hydroxymethyl)-4-(naphthalen-1-yloxy)oxan-3-YL]acetamide](/img/structure/B11828203.png)

![[1,1'-Biphenyl]-4-methanol, 2'-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl]-](/img/structure/B11828225.png)

![N-(2-phenylethyl)({1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}amino)sulfonamide](/img/structure/B11828239.png)

